molecular formula C21H21FN4O4S B2817565 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 533869-52-2

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No. B2817565
CAS RN: 533869-52-2
M. Wt: 444.48
InChI Key: WHQABGONZMDYLC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, a sulfonyl group, and a methylpiperidine group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions. For example, a fluorinated pyrazole was synthesized via a two-step reaction, first through a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The fluorophenyl group would contribute to the aromaticity of the molecule, the oxadiazole ring would add a heterocyclic component, the sulfonyl group would introduce a polar characteristic, and the methylpiperidine group would add a cyclic amine structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For instance, the oxadiazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Safety and Dosimetry in Human Studies

A study evaluated the safety, dosimetry, and characteristics of a radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1), which is of clinical interest due to its role in multiple sclerosis and other conditions. This study supports the safety of the radiotracer for evaluating inflammation in human clinical populations and demonstrates the utility of such compounds in assessing receptor activity and inflammation (Brier et al., 2022).

Metabolism and Disposition Studies

Another study focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, revealing details about its elimination and principal circulating components in plasma. These findings highlight the importance of understanding the metabolic pathways and excretion profiles of such compounds in developing therapeutics (Renzulli et al., 2011).

Imaging and Diagnostic Applications

Research on imaging agents such as [18F]ISO-1 for PET scans in patients with malignant neoplasms showcases the application of chemical compounds in diagnostic imaging. The study evaluated the feasibility of imaging tumor proliferation, demonstrating how similar compounds could be used to assess disease progression and therapeutic efficacy (Dehdashti et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some oxadiazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, and anti-tumor activities .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science, given the interesting properties conferred by its functional groups .

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-14-4-2-3-13-26(14)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h5-12,14H,2-4,13H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQABGONZMDYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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